molecular formula C19H19N3O4 B7704630 N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide

Cat. No. B7704630
M. Wt: 353.4 g/mol
InChI Key: HROACLAIOSKZPB-UHFFFAOYSA-N
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Description

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, also known as MOPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the field of biomedical research. MOPEA is a synthetic compound that has been synthesized through a series of chemical reactions, and its properties and potential applications have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, including cyclooxygenase-2, nitric oxide synthase, and reactive oxygen species. Additionally, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, suggesting that its anticancer properties may be mediated through the induction of cell death.
Biochemical and Physiological Effects:
N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways and cellular processes. N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has also been shown to exhibit potent analgesic properties, making it a potential candidate for the development of novel pain-relieving drugs.

Advantages and Limitations for Lab Experiments

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has several advantages for use in lab experiments, including its potent anti-inflammatory, antioxidant, and anticancer properties, and its ability to modulate various signaling pathways and cellular processes. However, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide, including the development of novel therapeutics for the treatment of inflammatory, pain-related, and oxidative stress-related disorders, and the development of novel anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide and its potential applications in various fields. Further studies are also needed to optimize the synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide and improve its yield and purity.

Synthesis Methods

The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide involves a series of chemical reactions that require precise conditions and reagents. The first step in the synthesis involves the reaction of 2-methoxybenzohydrazide with ethyl chloroacetate to form the intermediate compound, which is then reacted with sodium azide to form the desired product, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide. The synthesis of N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been optimized to improve the yield and purity of the compound, and various methods have been developed to synthesize N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide efficiently.

Scientific Research Applications

N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, particularly in the field of biomedical research. N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel therapeutics for the treatment of various inflammatory and pain-related disorders. N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has also been shown to exhibit potent antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders. Additionally, N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-phenoxyacetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.

properties

IUPAC Name

N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13(20-17(23)12-25-14-8-4-3-5-9-14)19-21-18(22-26-19)15-10-6-7-11-16(15)24-2/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROACLAIOSKZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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